molecular formula C5H9NaO3 B607634 Sodium 4-hydroxypentanoate CAS No. 56279-37-9

Sodium 4-hydroxypentanoate

货号: B607634
CAS 编号: 56279-37-9
分子量: 140.11 g/mol
InChI 键: MEGFTCUCXBRUTB-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

  • γ-羟基戊酸的合成路线没有广泛记载,但它来源于γ-戊内酯。
  • 工业生产方法可能涉及γ-戊内酯的化学转化以产生γ-羟基戊酸。
  • 化学反应分析

    Formation via Ring-Opening of γ-Valerolactone (GVL)

    Sodium 4-hydroxypentanoate is synthesized through the base-catalyzed ring-opening of γ-valerolactone (GVL). This reaction occurs under alkaline conditions, such as with Na₂CO₃ or NaOH, leading to nucleophilic acyl substitution:GVL+NaOHSodium 4 hydroxypentanoate+H2O\text{GVL}+\text{NaOH}\rightarrow \text{Sodium 4 hydroxypentanoate}+\text{H}_2\text{O}Key Findings :

    • The reaction equilibrium shifts toward this compound with increasing NaOH concentration and temperature .
    • At 20 wt% NaOH and 100°C, over 90% conversion of GVL to this compound is achieved .
    • Electrochemical methods enhance yield, with 10.0 mol% this compound formed at −100 mA after 20 h .

    Hydrogenation of Levulinate Esters

    This compound is indirectly produced via hydrogenation of levulinate esters (e.g., methyl levulinate) followed by hydrolysis:

    Step 1 : Hydrogenation of methyl levulinate to methyl 4-hydroxypentanoate (MHP):Methyl levulinate+H2Ru C catalystMHP\text{Methyl levulinate}+\text{H}_2\xrightarrow{\text{Ru C catalyst}}\text{MHP}Step 2 : Saponification of MHP to this compound:MHP+NaOHSodium 4 hydroxypentanoate+CH3OH\text{MHP}+\text{NaOH}\rightarrow \text{Sodium 4 hydroxypentanoate}+\text{CH}_3\text{OH}Conditions :

    • Hydrogenation at 20 bar H₂ and 100°C .
    • Saponification in aqueous NaOH at 60°C .

    Oxidation and Metabolic Pathways

    In biological systems, this compound undergoes oxidation and CoA-dependent transformations:

    Oxidation to Levulinate :Sodium 4 hydroxypentanoateNAD P H dehydrogenasesLevulinate\text{Sodium 4 hydroxypentanoate}\xrightarrow{\text{NAD P H dehydrogenases}}\text{Levulinate}CoA Trapping :

    • Forms intermediates such as levulinyl-CoA and 4-phosphopentanoyl-CoA , critical in β-oxidation pathways .
    • Ethanol enhances CoA trapping, increasing 4-phosphopentanoyl-CoA levels sixfold .

    Acid-Catalyzed Reactions

    Under acidic conditions, this compound reverts to GVL or forms esters:

    Re-cyclization to GVL :Sodium 4 hydroxypentanoateH+GVL+NaOH\text{Sodium 4 hydroxypentanoate}\xrightarrow{\text{H}^+}\text{GVL}+\text{NaOH}Esterification with Alcohols :Sodium 4 hydroxypentanoate+R OHH+R 4 hydroxypentanoate+NaOH\text{Sodium 4 hydroxypentanoate}+\text{R OH}\xrightarrow{\text{H}^+}\text{R 4 hydroxypentanoate}+\text{NaOH}

    Comparative Reactivity in Alkaline Media

    The stability of this compound under varying NaOH concentrations and temperatures was systematically studied :

    NaOH (wt%)Temperature (°C)Conversion to this compound (%)
    52535
    106065
    2010092

    Electrochemical Modulation

    Electrolytic conditions significantly influence this compound yield from GVL :

    Current (mA)Time (h)This compound (mol%)
    −10085.2
    −1002010.0
    −200248.5

    Degradation Pathways

    In metabolic studies, this compound is catabolized via three parallel routes :

    • Pathway A : β-oxidation to propionyl-CoA and acetyl-CoA .
    • Pathway B : Formation of 3-keto-4-hydroxypentanoyl-CoA , yielding lactate and acetyl-CoA .
    • Pathway C : Direct hydrolysis to 4-hydroxypentanoic acid .

    Key Metabolites Identified :

    • Levulinyl-CoA
    • 4-Phosphopentanoyl-CoA
    • 3-Hydroxypentanoyl-CoA

    科学研究应用

    Metabolic Regulation

    Sodium 4-hydroxypentanoate plays a role in metabolic pathways, particularly in energy metabolism and fat oxidation. Its ability to influence these processes makes it a candidate for research into metabolic disorders and obesity management.

    Pharmaceutical Development

    The compound is being explored for its potential therapeutic applications, particularly in the synthesis of pharmaceuticals. Its structure allows it to act as a building block for more complex molecules, which can be utilized in drug formulation .

    Biochemical Studies

    Research has indicated that this compound may have effects on biological systems, including neurotransmitter modulation. This suggests its potential use in neuropharmacology and studies related to brain function and disorders.

    Industrial Applications

    In industrial chemistry, this compound is considered for use in the production of fine chemicals and other industrial products. Its properties may facilitate the development of new materials or processes within chemical manufacturing.

    Case Study: Metabolism of Sodium Levulinate

    A notable study investigated the metabolism of sodium levulinate to this compound in rat models. The results demonstrated that the presence of ethanol significantly increased the production of this compound from levulinate, indicating its metabolic pathway's responsiveness to external factors. This study highlights the compound's relevance in understanding metabolic processes and potential pharmacological interactions .

    Case Study: Skin Sensitization Testing

    This compound has been evaluated for skin sensitization potential using human repeated insult patch tests (HRIPT). In trials involving concentrations of sodium levulinate (a related compound), no significant irritation or sensitization was observed, suggesting a favorable safety profile for topical applications . This is particularly relevant for cosmetic formulations where skin compatibility is crucial.

    Data Tables

    Application AreaDescriptionExample Studies/References
    Metabolic RegulationInfluences energy metabolism and fat oxidation
    Pharmaceutical DevelopmentBuilding block for drug synthesis
    Biochemical StudiesEffects on neurotransmitter modulation
    Industrial ApplicationsUsed in the synthesis of fine chemicals
    Skin SensitizationEvaluated for dermal sensitization with no significant reactions observed

    作用机制

    • γ-羟基戊酸的作用机制尚未完全阐明。
    • 它可能与参与神经传递或代谢的受体或酶相互作用。
  • 与相似化合物的比较

  • 相似化合物的比较

    生物活性

    Sodium 4-hydroxypentanoate, also known as sodium levulinate, is a compound that has garnered attention due to its metabolic pathways and potential implications in both therapeutic and abuse contexts. This article discusses its biological activity, focusing on its metabolism, pharmacological effects, and relevant case studies.

    Metabolism of this compound

    This compound is primarily derived from levulinic acid, which is metabolized in the liver. Research indicates that levulinate is converted to 4-hydroxypentanoate through the action of NADPH- and NADH-dependent dehydrogenases. This conversion can be significantly accelerated by ethanol consumption, which enhances the production of 4-hydroxypentanoate from levulinate in isolated rat livers .

    Key Metabolic Pathways

    The metabolism of this compound involves several key pathways:

    • Reduction Pathway : Levulinate is reduced to (R)-4-hydroxypentanoate and (S)-4-hydroxypentanoate via mitochondrial and cytosolic dehydrogenases.
    • CoA Trapping : The compound can form various CoA derivatives, such as levulinyl-CoA and 4-phosphopentanoyl-CoA, which are involved in intermediary metabolism .
    • Ethanol Interaction : Ethanol significantly increases the uptake of levulinate and enhances the production of 4-hydroxypentanoate, raising concerns about potential abuse as a psychoactive substance .

    Pharmacological Effects

    This compound exhibits various biological activities that could have therapeutic applications. Its effects can be summarized as follows:

    • Neuroprotective Effects : Some studies suggest that it may exert neuroprotective effects, potentially influencing neurotransmitter systems.
    • Metabolic Regulation : The compound's role in metabolic pathways suggests it may influence energy metabolism and fat oxidation .
    • Potential for Abuse : Due to its psychoactive properties when metabolized from levulinate, there are concerns regarding its potential use as a drug of abuse .

    Case Studies

    Several studies have investigated the biological activity of this compound:

    Summary of Metabolic Findings

    Study TypeKey FindingsReference
    Animal StudyIncreased plasma levels of 4-hydroxypentanoate with ethanol
    Metabolomic AnalysisIdentification of CoA derivatives from sodium levulinate
    Ethanol InteractionEthanol significantly enhances levulinate uptake

    Biological Activities

    Activity TypeDescriptionPotential Applications
    NeuroprotectiveMay protect against neurotoxicityNeurological disorders
    Metabolic RegulationInfluences energy metabolismObesity management
    Psychoactive PotentialPotential for misuse as a drugSubstance abuse treatment

    属性

    IUPAC Name

    sodium;4-hydroxypentanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H10O3.Na/c1-4(6)2-3-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MEGFTCUCXBRUTB-UHFFFAOYSA-M
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(CCC(=O)[O-])O.[Na+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H9NaO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    140.11 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    56279-37-9
    Record name sodium 4-hydroxypentanoate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    coli MBX769 carrying the plasmid pFS16 (FIG. 2), which permitted the expression of the Clostridium kluyveri 4-hydroxybutyryl-CoA transferase, was precultured at 37° C. in 100 mL of LB medium containing 100 μg/mL sodium ampicillin in a 250-mL Erlenmeyer flask with shaking at 200 rpm. The cells were centrifuged at 5000 g for 10 minutes to remove them from the LB medium after 16 hours, and they were resuspended in 100 mL of a medium containing, per liter: 4.1 or 12.4 g sodium 4-hydroxyvalerate (4HV); 5 g/L sodium 4-hydroxybutyrate (4HB); 2 g glucose; 2.5 g LB broth powder (Difco; Detroit, Mich.); 50 mmol potassium phosphate, pH7; 100 μg/mL sodium ampicillin; and 0.1 mmol isopropyl-β-D-thiogalactopyranoside (IPTG). The sodium 4-hydroxyvalerate was obtained by saponification of γ-valerolactone in a solution of sodium hydroxide. The cells were incubated in this medium for 3 days with shaking at 200 rpm at 32° C. in the same flask in which they had been precultured. When 4.1 g/L sodium 4-hydroxyvalerate was present initially, the cells accumulated a polymer to 52.6% of the dry cell weight that consisted of 63.4% 3HB units and 36.6% 4HB units but no 4HV units.
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Name
    sodium ampicillin
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Name
    potassium phosphate
    Quantity
    50 mmol
    Type
    reactant
    Reaction Step Three
    Name
    sodium ampicillin
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Four
    Quantity
    0.1 mmol
    Type
    reactant
    Reaction Step Five

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。